molecular formula C21H24N6O3 B2880986 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 896304-07-7

2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Cat. No.: B2880986
CAS No.: 896304-07-7
M. Wt: 408.462
InChI Key: OKGCGWYRBNJKAL-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine class, characterized by a fused heterocyclic core with a 4-butylphenyl substituent at position 8 and an acetamide group at position 2. Its structure integrates a dimethyl configuration at positions 1 and 7, alongside a dioxo moiety at positions 2 and 3.

Properties

IUPAC Name

2-[6-(4-butylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-4-5-6-14-7-9-15(10-8-14)27-13(2)11-25-17-18(23-20(25)27)24(3)21(30)26(19(17)29)12-16(22)28/h7-11H,4-6,12H2,1-3H3,(H2,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGCGWYRBNJKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-f]purine core: This can be achieved through a cyclization reaction involving a suitable purine derivative and an imidazole precursor under acidic or basic conditions.

    Introduction of the butylphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the butylphenyl group is coupled with a halogenated imidazo[2,1-f]purine intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • The imidazo[2,1-f]purine core is critical for target-specific interactions, as seen in HIV RT studies where pyrimido cores had opposing effects .
    • Substituents at position 8 (e.g., butylphenyl vs. ethoxyphenyl) modulate protein stability and lipophilicity, suggesting opportunities for rational drug design.
  • Comparative metabolic stability data (e.g., CYP450 interactions) are absent but crucial for preclinical development.

Biological Activity

The compound 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a synthetic derivative of imidazopurine. Its complex structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on existing research findings, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N5O4C_{23}H_{27}N_5O_4 with a molecular weight of approximately 437.5 g/mol. The structural features include:

  • Imidazo[2,1-f]purine core : Known for its role in various biological functions.
  • Butylphenyl substitution : Potentially influencing hydrophobic interactions and receptor binding.
  • Dioxo groups : Implicated in redox reactions and interaction with biomolecules.
PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₄
Molecular Weight437.5 g/mol
CAS NumberNot available

Anticancer Properties

Research indicates that imidazopurine derivatives exhibit significant anticancer activity. Studies have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells have shown sensitivity to treatment with similar compounds.

Antimicrobial Activity

The imidazo[2,1-f]purine scaffold has also been associated with antimicrobial properties. Preliminary studies suggest that the compound may exhibit:

  • Bactericidal Effects : Against Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : Potential activity against common fungal pathogens.

Enzyme Inhibition

Research has indicated that derivatives of this class can act as inhibitors of key enzymes such as:

  • Adenosine Kinase : This inhibition can lead to altered levels of adenosine in the tumor microenvironment, affecting tumor growth and immune response.

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects on breast cancer cells.
    • Findings : The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects.
  • Antimicrobial Assessment :
    • Objective : Test against Staphylococcus aureus and E. coli.
    • Results : Showed significant zone of inhibition compared to control groups.

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